

# Technical Guide: Synthesis and Characterization of 4-(5-Fluoro-2-methylphenyl)phenol

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## Compound of Interest

Compound Name: 4-(5-Fluoro-2-methylphenyl)phenol

CAS No.: 1261983-91-8

Cat. No.: B6369997

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## Executive Summary & Strategic Analysis

Target Molecule: **4-(5-Fluoro-2-methylphenyl)phenol** Molecular Formula: C<sub>13</sub>H<sub>11</sub>FO  
Molecular Weight: 202.23 g/mol Key Structural Features: Biaryl axis, phenolic hydroxyl (H-bond donor), ortho-methyl steric handle, meta-fluoro electronic modulator.[1]

## Synthetic Strategy: The Suzuki-Miyaura Protocol

The most robust route to this biaryl system is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2][3] We will utilize 2-Bromo-4-fluorotoluene and 4-Hydroxyphenylboronic acid.[1]

Why this route?

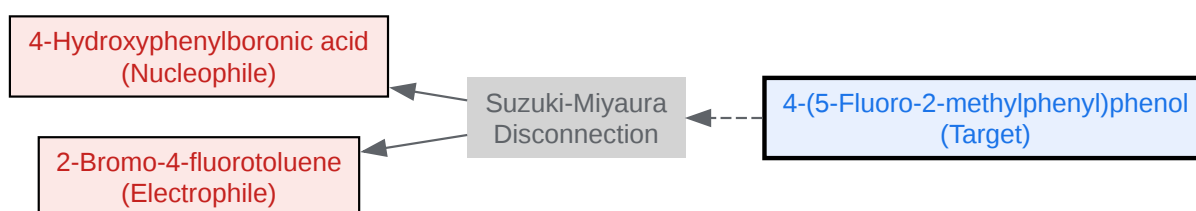
- **Regiospecificity:** The boron/halide functionalization pre-determines the biaryl axis, avoiding isomer mixtures common in Friedel-Crafts approaches.[1]
- **Steric Management:** The ortho-methyl group on the electrophile (bromide) introduces steric strain.[1] We will employ a bidentate ligand catalyst (Pd(dppf)Cl<sub>2</sub>) to stabilize the active Pd

species and enhance the reductive elimination step compared to monodentate phosphines like  $\text{PPh}_3$ .<sup>[1]</sup>

- Atom Economy: Direct coupling of the free phenol avoids protection/deprotection steps, though it requires careful pH control to prevent catalyst poisoning by phenoxide binding.<sup>[1]</sup>

## Retrosynthetic Analysis & Pathway

The logical disconnection occurs at the biaryl bond.<sup>[1]</sup>



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.<sup>[1]</sup>

## Experimental Protocol

### Materials & Reagents Table

Reagent	CAS No.[1]	Equiv.[1][4]	Role
2-Bromo-4-fluorotoluene	1422-53-3	1.0	Electrophile (Aryl Halide)
4-Hydroxyphenylboronic acid	71597-85-8	1.2	Nucleophile (Boronic Acid)
Pd(dppf)Cl <sub>2</sub> [1] · CH <sub>2</sub> Cl <sub>2</sub>	95464-05-4	0.03	Catalyst
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	584-08-7	3.0	Base (Activator)
1,4-Dioxane	123-91-1	-	Solvent (Organic)
Water (Degassed)	7732-18-5	-	Co-solvent

## Step-by-Step Synthesis Procedure

Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling and catalyst oxidation.[1]

- System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Cool under a stream of Argon.[1]
- Reagent Charging: Charge the flask with 2-Bromo-4-fluorotoluene (1.89 g, 10.0 mmol) and 4-Hydroxyphenylboronic acid (1.66 g, 12.0 mmol).
- Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL). The 4:1 ratio ensures solubility of both the organic halide and the inorganic base.[1]
  - Critical Check: Sparge the solvent mixture with Argon for 15 minutes before adding the catalyst.[1] Dissolved oxygen is the primary cause of Suzuki reaction failure.[1]
- Base & Catalyst: Add K<sub>2</sub>CO<sub>3</sub> (4.15 g, 30.0 mmol). Then, quickly add the Pd(dppf)Cl<sub>2</sub> complex (245 mg, 0.3 mmol).[1]
- Reaction: Heat the mixture to 90°C for 12–16 hours.

- Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1).[1] The bromide spot ( $R_f \sim 0.18$ ) should disappear; the product ( $R_f \sim 0.3$ ) will appear as a UV-active spot that stains with  $\text{KMnO}_4$  or PMA.[1]
- Workup:
  - Cool to room temperature.[1][2][5][6]
  - Acidify carefully with 1M HCl to pH  $\sim 6$  (neutralize excess carbonate and ensure phenol is protonated).[1]
  - Extract with Ethyl Acetate (3 x 30 mL).[1]
  - Wash combined organics with Brine (50 mL), dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.

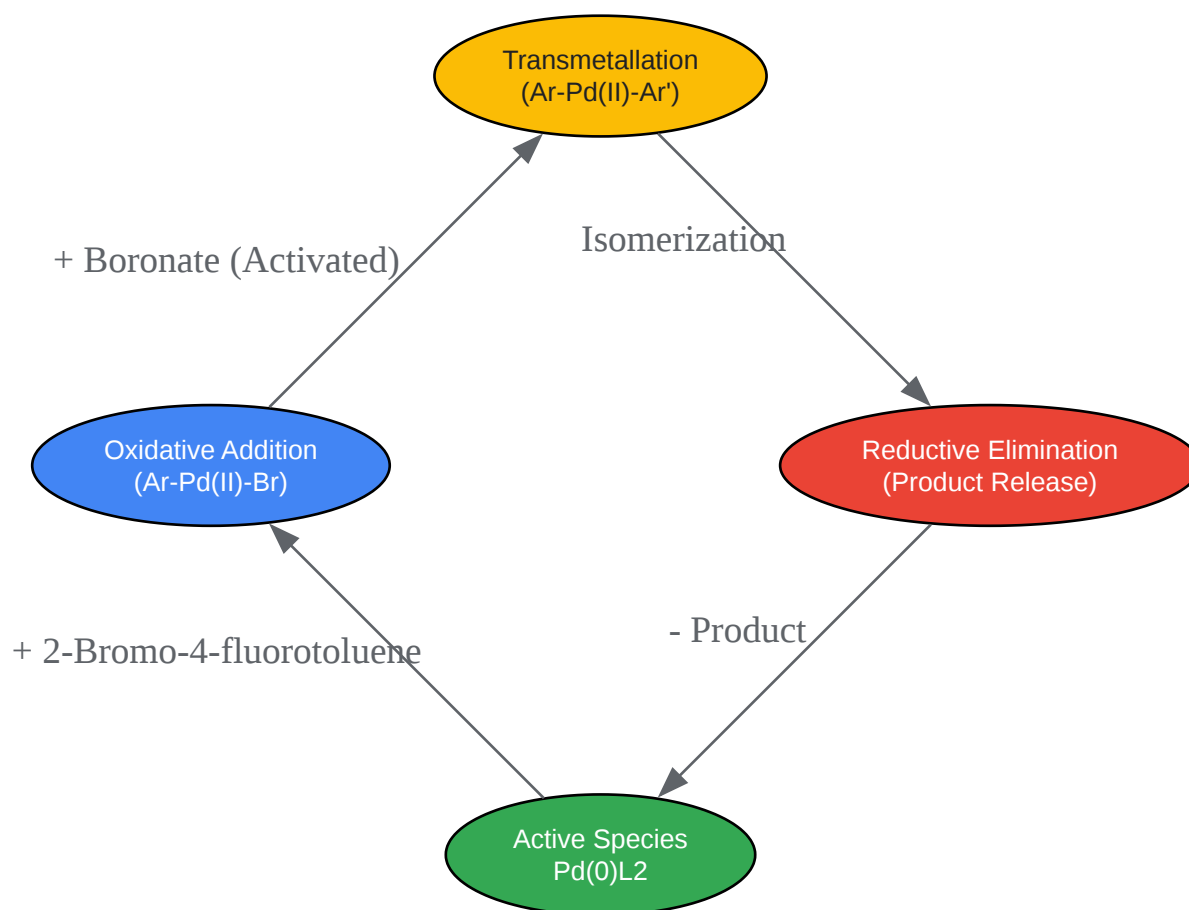
## Purification Strategy

The crude residue will likely contain unreacted boronic acid (polar) and phosphine oxides.[1]

- Method: Flash Column Chromatography.[1]
- Stationary Phase: Silica Gel (230-400 mesh).[1]
- Mobile Phase: Gradient elution from 100% Hexane to 10% EtOAc/Hexane.[1]
- Crystallization (Optional High-Purity Step): Recrystallize the chromatographed solid from a hot Hexane/Toluene mixture to remove trace palladium contaminants.[1]

## Mechanistic Workflow

The following diagram illustrates the catalytic cycle tailored to this specific steric environment.



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Figure 2: Catalytic cycle. Note that the Transmetalation step is often rate-limiting in sterically hindered biaryls.[1]

## Characterization & Validation

As this is a specific intermediate, the following data represents the expected spectral signature based on first-principles chemical shift analysis and literature precedents for similar fluorinated biaryls.

### <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)[1]

- $\delta$  7.25 – 7.15 (m, 3H): Overlapping signals from the fluorinated ring (H3, H6) and the phenol ring (AA' portion).[1]
  - Note: The proton ortho to the methyl group (H6 of the toluene ring) will show a doublet with  $J \sim 8$  Hz.[1]

- $\delta$  6.95 – 6.85 (m, 4H):
  - Phenol ring protons ortho to the hydroxyl (BB' portion, d, J ~8.5 Hz).[1]
  - Fluorinated ring proton H4 (ortho to F, meta to connection) will appear as a multiplet (dt or dd).[1]
- $\delta$  4.90 (s, 1H): Phenolic -OH (Broad, D<sub>2</sub>O exchangeable).[1]
- $\delta$  2.25 (s, 3H): Aryl Methyl group.[1] Diagnostic singlet.

## 13C NMR (100 MHz, CDCl<sub>3</sub>)[1]

- ~162.0 ppm (d, J<sub>CF</sub> ~245 Hz): C-F carbon (Definitive doublet).[1]
- ~155.0 ppm: Phenolic C-OH.[1]
- ~130-115 ppm: Aromatic carbons.[1] Look for C-F coupling splitting patterns in the toluene ring carbons.[1]
- ~20.5 ppm: Methyl carbon.[1]

## 19F NMR (376 MHz, CDCl<sub>3</sub>)[1]

- $\delta$  -115.0 to -118.0 ppm: Single signal (multiplet due to H-F coupling).[1] This confirms the integrity of the fluorine substituent during the coupling.[1]

## Mass Spectrometry (HRMS-ESI)

- Calculated [M-H]<sup>-</sup>: 201.0721
- Found: 201.0725 (Expected within 5 ppm error).[1]

## Safety & Handling

- Fluorinated Aromatics: Generally stable, but avoid strong reducing agents which can defluorinate the ring.[1]

- Palladium Residues: Pd is heavy metal toxic.[1] Ensure aqueous waste is segregated.[1] Use thiourea scavengers if the product is intended for biological assays to reduce Pd content to <10 ppm.[1]
- Hydroxyphenylboronic Acid: Can degrade upon prolonged storage; store at 4°C.[1]

## References

- Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Catalyst Selection for Hindered Biaryls: Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
- Precursor Data (2-Bromo-4-fluorotoluene): PubChem Compound Summary for CID 14867. [1]
- Boronic Acid Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.[1]

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## Sources

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- [6. Methyl 5-\(2-Fluoro-4-nitrophenyl\)furan-2-carboxylate | MDPI \[mdpi.com\]](#)
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